Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO5 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
methyl 5-nitro-2,3-dihydro-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C10H9NO5/c1-15-10(12)8-5-7(11(13)14)4-6-2-3-16-9(6)8/h4-5H,2-3H2,1H3 |
InChI Key |
LBINCTXRYUPSMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid (Key Intermediate)
- Lithiation and Carboxylation:
Starting from 2,3-dihydrobenzofuran, lithiation is performed using n-butyllithium (2.5 M in hexane) in the presence of N,N,N',N'-tetramethylethylenediamine (TEMED) in hexane at room temperature. The lithiated intermediate is then quenched with dry ice (solid CO₂) to introduce the carboxyl group at the 7-position, yielding 2,3-dihydrobenzofuran-7-carboxylic acid with approximately 52% yield after purification.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation | n-BuLi (2.5 M), TEMED, hexane, RT, 4 h | - | Under nitrogen atmosphere |
| Carboxylation | Dry ice quench, stir overnight | 52 | Acidification to pH 1, filtration |
Esterification to Methyl Ester
- The 2,3-dihydrobenzofuran-7-carboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to convert the acid to the methyl ester (methyl 2,3-dihydrobenzofuran-7-carboxylate).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Methanol, catalytic H₂SO₄, reflux | Good | Typical Fischer esterification |
Nitration at the 5-Position
- The methyl ester is subjected to nitration to introduce the nitro group at the 5-position. This is typically done using a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled low temperatures (0–5 °C) to avoid over-nitration and side reactions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5 °C | Good | Regioselective nitration at 5-position |
Purification and Characterization
- The nitrated methyl ester is purified by column chromatography (ethyl acetate/hexane mixtures) to isolate methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate with high purity.
Alternative and Supporting Synthetic Routes
Reduction and Functional Group Transformations
Cyclization and Ring Closure
- Cyclization to form the benzofuran ring can be achieved by O-alkylation of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by ring closure under reflux.
Summary Table of Key Steps
| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | 2,3-Dihydrobenzofuran-7-carboxylic acid | n-BuLi, TEMED, hexane, dry ice quench | 52 | Lithiation and carboxylation |
| 2 | Methyl 2,3-dihydrobenzofuran-7-carboxylate | Methanol, catalytic H₂SO₄, reflux | Good | Esterification |
| 3 | This compound | HNO₃/H₂SO₄ nitration, 0–5 °C | Good | Regioselective nitration |
| 4 | Purified final compound | Column chromatography (ethyl acetate/hexane) | - | Isolation and purification |
Research Findings and Optimization Notes
Regioselectivity: The lithiation step selectively targets the 7-position for carboxylation due to the directing effects of the benzofuran ring and reaction conditions.
Nitration Control: Low temperature nitration prevents over-substitution and degradation of the dihydrobenzofuran ring.
Esterification Efficiency: Acid-catalyzed esterification in methanol is a classical and efficient method, providing good yields without ring opening.
Purification: Chromatographic purification is essential to separate regioisomers and side products, ensuring high purity for downstream applications.
Scalability: The described methods have been adapted for industrial scale with modifications such as solvent optimization and catalyst selection to improve yield and reduce cost.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and other substituted benzofuran compounds .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate serves as a valuable intermediate in the synthesis of various bioactive molecules. Its structural attributes allow for modifications that enhance pharmacological properties. Notably, compounds derived from this structure have been investigated for their potential as:
- Antimicrobial agents : The nitro group is often associated with increased antibacterial activity, making derivatives of this compound promising candidates for developing new antibiotics.
- Anti-inflammatory drugs : Research indicates that benzofuran derivatives can exhibit significant anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases.
Case Study: Synthesis of Selective Receptor Agonists
A study demonstrated the synthesis of selective 5-HT4 receptor agonists using this compound as a precursor. These agonists show promise in treating chronic constipation by enhancing gastrointestinal motility .
Biological Research
Enzyme Interaction Studies
The compound has been utilized in studies investigating its interactions with various biological enzymes and receptors. Understanding these interactions is crucial for elucidating the pharmacokinetics and pharmacodynamics of potential therapeutic agents derived from it.
Case Study: Enzyme Inhibition
Research on enzyme inhibition revealed that derivatives of this compound could effectively inhibit certain enzymes linked to cancer progression. This highlights the compound's potential role in cancer therapeutics .
Industrial Applications
Material Science
this compound is being explored for its applications in developing new materials. Its unique chemical properties allow it to be used as a building block in creating polymers and other advanced materials.
Case Study: Polymer Synthesis
In a recent study, researchers synthesized novel polymers incorporating this compound. These polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .
Summary Table of Applications
| Field | Application | Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Potential for new antibiotics |
| Anti-inflammatory drugs | Relevant for treating inflammatory diseases | |
| Biological Research | Enzyme interaction studies | Important for drug development |
| Cancer therapeutics | Inhibition studies show promise | |
| Industrial Applications | Material science | Used as a building block for new materials |
Mechanism of Action
The mechanism of action of methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and disrupt cellular processes is well-documented .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Data are derived from synthesis reports, crystallographic studies, and pharmacological evaluations.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl, Br): Increase electrophilicity and reactivity in nucleophilic substitution reactions. Amino/Acetamido Groups: Enhance solubility and enable hydrogen bonding, critical for molecular recognition in drug-receptor interactions. Steric Bulk (e.g., dimethyl or phenyl groups): Reduces conformational flexibility, impacting binding affinity in biological systems.
Synthetic Utility :
- Nitro-substituted derivatives (e.g., the target compound) are often intermediates for amine synthesis via reduction.
- Chloro and bromo analogs serve as substrates for cross-coupling reactions (e.g., Suzuki-Miyaura).
Pharmacological Relevance :
- Prucalopride intermediates (e.g., Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate) highlight the role of benzofurans in gastrointestinal therapeutics.
Biological Activity
Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate is an organic compound notable for its unique benzofuran structure, which incorporates a nitro group and a carboxylate ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 223.18 g/mol
- Structure : The compound features a benzofuran core with a nitro group at the 5-position and a carboxylate ester at the 7-position.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound show effectiveness against various bacterial strains. The presence of the nitro group is believed to enhance its antimicrobial properties by facilitating interactions with bacterial enzymes or cellular components.
2. Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds derived from similar structures have shown growth inhibition with GI values in the low micromolar range against various cancer types .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates, which may disrupt cellular processes by interacting with DNA or proteins within the cell.
- Inhibition of Enzymatic Activity : Some studies suggest that derivatives can inhibit specific enzymes involved in cancer cell proliferation, such as poly(ADP-ribose) polymerase (PARP). This inhibition can lead to increased apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate | Amino group instead of nitro | Potentially different activity profiles |
| Methyl 5-methoxy-2,3-dihydrobenzofuran-7-carboxylate | Methoxy group | Varying solubility and reactivity |
| Methyl benzofuran-2-carboxylate | Lacks nitro group | Less complex but may have reduced biological activity |
The presence of the nitro group in this compound is critical for its enhanced reactivity and potential biological effects compared to these structurally similar compounds .
Case Studies and Research Findings
- Anticancer Studies : A study evaluated various benzofuran derivatives for their cytotoxic effects on cancer cell lines. This compound derivatives showed promising results with IC values indicating significant growth inhibition .
- Antimicrobial Testing : In vitro assays demonstrated that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
